molecular formula C15H10N2O7 B5647131 5-[(4-nitrobenzoyl)amino]isophthalic acid

5-[(4-nitrobenzoyl)amino]isophthalic acid

Cat. No.: B5647131
M. Wt: 330.25 g/mol
InChI Key: REXGWFDACQNFQT-UHFFFAOYSA-N
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Description

5-[(4-nitrobenzoyl)amino]isophthalic acid is an organic compound with the molecular formula C15H10N2O7 It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with a 4-nitrobenzoyl group

Scientific Research Applications

5-[(4-nitrobenzoyl)amino]isophthalic acid has several applications in scientific research:

    Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of drugs, particularly those that require specific functional groups for activity.

    Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify metal ions in solution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitrobenzoyl)amino]isophthalic acid typically involves the reaction of isophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of isophthalic acid and the carbonyl group of 4-nitrobenzoyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitrobenzoyl)amino]isophthalic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 5-[(4-aminobenzoyl)amino]isophthalic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Isophthalic acid and 4-nitrobenzoic acid.

Mechanism of Action

The mechanism by which 5-[(4-nitrobenzoyl)amino]isophthalic acid exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a porous framework. The nitro group can participate in hydrogen bonding and other interactions that stabilize the structure. In pharmaceuticals, the compound’s functional groups can interact with biological targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-aminobenzoyl)amino]isophthalic acid: Similar structure but with an amino group instead of a nitro group.

    5-[(4-methylbenzoyl)amino]isophthalic acid: Similar structure but with a methyl group instead of a nitro group.

    5-[(4-chlorobenzoyl)amino]isophthalic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

5-[(4-nitrobenzoyl)amino]isophthalic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where strong electron-withdrawing groups are required, such as in the synthesis of MOFs or in pharmaceuticals where specific interactions with biological targets are needed.

Properties

IUPAC Name

5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O7/c18-13(8-1-3-12(4-2-8)17(23)24)16-11-6-9(14(19)20)5-10(7-11)15(21)22/h1-7H,(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXGWFDACQNFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353654
Record name STK011808
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132640-12-1
Record name STK011808
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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